molecular formula C21H24Cl2N2O B11711153 1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B11711153
M. Wt: 391.3 g/mol
InChI Key: DXKYCRWEFUUADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, using appropriate starting materials and catalysts.

    Introduction of the Dichloro Substituents: The dichloro groups can be introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where the carbazole derivative reacts with an azepane-containing reagent under basic conditions.

    Formation of the Propanol Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydrocarbazole derivative using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, lithium aluminum hydride, or sodium borohydride.

    Substitution: Various electrophiles such as alkyl halides, acyl halides, or sulfonyl chlorides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Functionalized azepane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: As a component in the production of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol: Lacks the dichloro substituents, which may affect its biological activity and chemical reactivity.

    1-(piperidin-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol: Contains a piperidine ring instead of an azepane ring, which may influence its pharmacokinetic properties and target specificity.

    1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)ethanol: Has an ethanol group instead of a propanol group, which may alter its solubility and reactivity.

Uniqueness

1-(azepan-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is unique due to the presence of both the azepane ring and the dichloro-substituted carbazole core, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H24Cl2N2O

Molecular Weight

391.3 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C21H24Cl2N2O/c22-15-5-7-20-18(11-15)19-12-16(23)6-8-21(19)25(20)14-17(26)13-24-9-3-1-2-4-10-24/h5-8,11-12,17,26H,1-4,9-10,13-14H2

InChI Key

DXKYCRWEFUUADQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.